1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one
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Overview
Description
1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one is a chemical compound that features a seven-membered azepane ring substituted with a propan-2-yl group and a pyridin-3-ylpropan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Propan-2-yl Group:
Attachment of Pyridin-3-ylpropan-1-one Moiety: This step involves the coupling of the azepane derivative with a pyridin-3-ylpropan-1-one precursor under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl]-5-[(4-methylbenzene)sulfonyl]furan-2-carboxamide
- Ethyl[(1-{[4-(propan-2-yl)azepan-1-yl]methyl}cyclohexyl)methyl]amine
- 1-{2-[4-(propan-2-yl)azepan-1-yl]ethyl}-1,4-diazepane
Uniqueness
1-(4-Propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one is unique due to its specific structural features, such as the combination of an azepane ring with a pyridin-3-ylpropan-1-one moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(4-propan-2-ylazepan-1-yl)-3-pyridin-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)16-6-4-11-19(12-9-16)17(20)8-7-15-5-3-10-18-13-15/h3,5,10,13-14,16H,4,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPHTLRUGJZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C(=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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